molecular formula C11H15N3O2 B2505124 N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide CAS No. 339016-09-0

N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide

Cat. No.: B2505124
CAS No.: 339016-09-0
M. Wt: 221.26
InChI Key: WSBYAMLSZOGPJK-WQLSENKSSA-N
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Description

N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26. The purity is usually 95%.
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Scientific Research Applications

Applications in Nonlinear Optics

The compound N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide and its derivatives have been explored for their nonlinear optical properties. A study by Naseema et al. (2010) synthesized and characterized three hydrazones, including a derivative of the compound . The investigation revealed that these compounds exhibit significant third-order nonlinear optical properties, suggesting their potential application in optical devices like optical limiters and switches (Naseema et al., 2010).

Applications in Corrosion Inhibition

Another research avenue for this compound is its application as a corrosion inhibitor. Ichchou et al. (2019) conducted a study focusing on two newly synthesized sulfonohydrazide derivatives, including N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzenesulfonohydrazide. The findings indicated that these derivatives are effective corrosion inhibitors for carbon steel in acidic media. The research emphasized the significance of substituents on the efficiency of these inhibitors, highlighting their potential utility in industrial applications to protect metals against corrosion (Ichchou et al., 2019).

Properties

IUPAC Name

methyl N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-14(2)10-6-4-9(5-7-10)8-12-13-11(15)16-3/h4-8H,1-3H3,(H,13,15)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBYAMLSZOGPJK-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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